![molecular formula C15H20N2O3 B1517563 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid CAS No. 1018283-27-6](/img/structure/B1517563.png)
1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid
Descripción general
Descripción
“1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1018283-27-6 . It has a molecular weight of 276.34 . The IUPAC name for this compound is 1-{[benzyl(methyl)amino]carbonyl}-4-piperidinecarboxylic acid .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O3/c1-16(11-12-5-3-2-4-6-12)15(20)17-9-7-13(8-10-17)14(18)19/h2-6,13H,7-11H2,1H3,(H,18,19) . This indicates the presence of a piperidine ring with a carbonyl group and a benzyl(methyl)amino group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving “1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid” are not available, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Discovery of HIV-1 Inhibitors :1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid derivatives have been explored for their potent anti-HIV-1 activity. The introduction of a carbamoyl group into the 4-benzylpiperidine moiety resulted in compounds with high metabolic stability and inhibitory activity against HIV-1 envelope-mediated membrane fusion. One such compound, TAK-220, demonstrated strong CCR5 binding affinity and potent inhibition of membrane fusion, effectively inhibiting the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells (Imamura et al., 2006).
Anticonvulsant Agents :Compounds derived from 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid, such as tiagabine (Gabitril), have been identified as potent and selective gamma-aminobutyric acid (GABA) uptake inhibitors. They exhibit remarkable anticonvulsant efficacy, used for the treatment of partial seizures in patients. This highlights the compound's utility in developing novel anticonvulsant agents (Knutsen et al., 1999).
CARM1 Inhibition for Cancer Therapy :Derivatives of 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid have been investigated as inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), a target for hormone-dependent tumors like prostate and breast cancers. Compounds like 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one showed significant dose-dependent reduction in PSA promoter activity, representing their potential in cancer therapy (Cheng et al., 2011).
Antibacterial Agents :1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid frameworks have been used to synthesize derivatives exhibiting valuable antibacterial activities. The compounds were structurally elucidated and demonstrated to possess significant antibacterial efficacy, showing their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Antiplatelet Aggregation Activity :Carbamoylpyridine and carbamoylpiperidine analogues containing nipecotic acid scaffold were designed and synthesized, showing promising antiplatelet aggregation inhibitory activity. These findings highlight the therapeutic potential of these derivatives in preventing thrombotic disorders (Youssef et al., 2011).
Safety and Hazards
The compound has been classified under GHS07 . The hazard statements include H302, H315, H319, H335 indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, and wearing protective gloves/clothing/eye/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-16(11-12-5-3-2-4-6-12)15(20)17-9-7-13(8-10-17)14(18)19/h2-6,13H,7-11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGUXPZLDPXWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1517480.png)
![Methyl 2-[methyl(thiolan-3-yl)amino]acetate](/img/structure/B1517482.png)
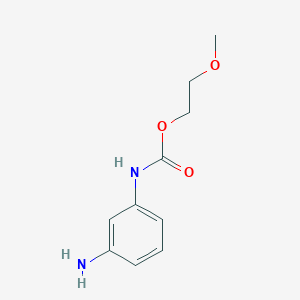
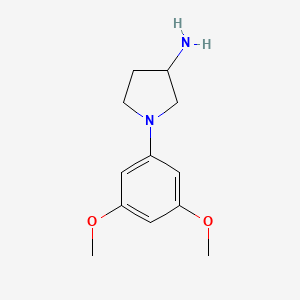
![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)
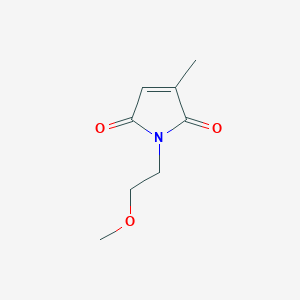
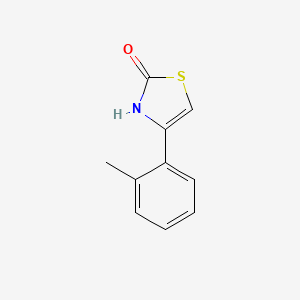
![2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1517493.png)
![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)
![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)
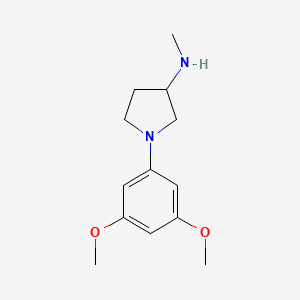

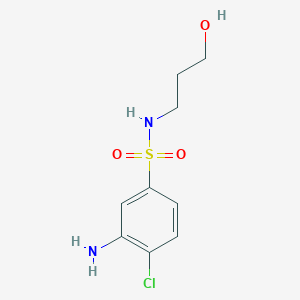
![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)